molecular formula C17H22F2N4O4S2 B12249952 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B12249952
M. Wt: 448.5 g/mol
InChI Key: YXZJSPDCTYRPAN-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane core substituted at positions 1 and 4 with two distinct sulfonyl groups:

  • Position 1: A (2,5-difluorophenyl)methanesulfonyl group, introducing electron-withdrawing fluorine atoms at the 2- and 5-positions of the phenyl ring.
  • Position 4: A (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl group, providing steric bulk via methyl substituents at the 3- and 5-positions of the pyrazole ring.

The molecular formula is C₁₈H₂₃F₂N₄O₄S₂, with a calculated molecular weight of 461.59 g/mol.

Properties

Molecular Formula

C17H22F2N4O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C17H22F2N4O4S2/c1-12-17(13(2)21-20-12)29(26,27)23-7-3-6-22(8-9-23)28(24,25)11-14-10-15(18)4-5-16(14)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,20,21)

InChI Key

YXZJSPDCTYRPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, including the formation of the diazepane ring and the introduction of the sulfonyl groups. One common method involves the reaction of 2,5-difluorobenzene with methanesulfonyl chloride to form the intermediate 2,5-difluorophenylmethanesulfonyl chloride. This intermediate is then reacted with 1,4-diazepane in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antitumor properties. For instance, compounds structurally related to 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane have shown inhibitory effects against various cancer cell lines, including those harboring specific mutations like BRAF(V600E) and EGFR mutations .

2. Antioxidant Properties
The compound has demonstrated antioxidant capabilities in molecular docking studies. These studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage .

3. Anti-inflammatory Effects
In addition to its antioxidant properties, the compound has been linked to anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a pivotal role .

Therapeutic Potential

The therapeutic applications of 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can be categorized into several areas:

1. Cancer Therapy
Due to its antitumor activity, there is potential for this compound to be developed as a chemotherapeutic agent. Targeting specific pathways involved in tumor growth and survival could enhance treatment efficacy against resistant cancer types.

2. Neuroprotection
Given its antioxidant properties, the compound may also be explored for neuroprotective applications. Reducing oxidative stress in neuronal cells can provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Cardiovascular Health
The anti-inflammatory properties suggest that this compound could play a role in cardiovascular health by mitigating inflammation-related damage to blood vessels and improving overall vascular function.

Case Studies

Several case studies exemplify the applications of this compound:

Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives similar to 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane against multiple cancer cell lines. The results indicated significant cytotoxicity correlated with the presence of specific substituents on the pyrazole ring .

Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the potential of antioxidant compounds in mitigating neuroinflammation. The study found that compounds with similar structures could significantly reduce markers of oxidative stress in neuronal cultures .

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methanesulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (BJ53312)

Source : Product Index (2019) .

  • Molecular Formula : C₁₈H₂₅FN₄O₄S₂
  • Molecular Weight : 444.54 g/mol
Parameter Target Compound BJ53312
Phenyl Substituents 2,5-Difluoro 4-Fluoro
Pyrazole Substituents 3,5-Dimethyl 1,3,5-Trimethyl
Key Structural Impacts Higher lipophilicity due to dual fluorine Reduced steric hindrance (single fluorine)
Hypothetical Bioactivity Enhanced metabolic stability Potential for higher solubility

Discussion :

  • The 1,3,5-trimethylpyrazole in BJ53312 introduces additional steric bulk, which may hinder interactions with deep binding pockets but improve solubility due to reduced crystallinity .

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane

Source : PubChem (2004) .

  • Molecular Formula : C₂₀H₂₃N₅O₃S
  • Molecular Weight : 421.50 g/mol
Parameter Target Compound Analog from
Core Functional Groups Dual sulfonyl groups Sulfonyl and carbonyl groups
Aryl Substituents 2,5-Difluorophenyl Phenyl (non-fluorinated)
Key Structural Impacts Stronger hydrogen-bonding capacity Reduced polarity due to carbonyl group
Hypothetical Bioactivity Potential protease inhibition Likely altered target selectivity

Discussion :

  • The absence of fluorine in the phenyl ring lowers metabolic stability but could enhance solubility in aqueous environments .

Coumarin-Benzodiazepine Hybrids (4g, 4h)

Source : Synthesis of Heterocyclic Compounds (2023) .

  • Molecular Features : Incorporation of coumarin and tetrazolyl moieties.
  • Key Differences :
    • Bulkier substituents (e.g., coumarin) increase molecular weight (>600 g/mol) and reduce membrane permeability.
    • The diazepine core is retained, but the extended π-system of coumarin may enhance fluorescence properties for imaging applications.

Implications :

  • These hybrids prioritize optical properties over pharmacokinetic efficiency, contrasting with the target compound’s focus on sulfonyl-driven bioactivity .

Biological Activity

The compound 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a diazepane core substituted with both difluorophenyl and dimethylpyrazole moieties. Its structural complexity is indicative of potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and sulfonamide groups often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound can be categorized as follows:

1. Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives possess potent antibacterial properties. For instance, compounds similar to the target molecule have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa with IC50 values in the low micromolar range .

2. Antifungal Activity

The presence of the methanesulfonyl group in similar compounds has been linked to antifungal activity. A study indicated that certain pyrazole derivatives exhibited significant fungicidal effects against Alternaria solani, suggesting potential applications in agricultural settings .

3. Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis.
  • Targeting Metabolic Pathways : The methanesulfonyl group may interact with metabolic pathways crucial for the survival of pathogens.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

StudyFindings
Study 1 Investigated the antibacterial activity of pyrazole derivatives; found significant inhibition of S. aureus with IC50 values around 1 μM .
Study 2 Examined antifungal properties against Alternaria solani; demonstrated high efficacy with minimal cytotoxicity .
Study 3 Assessed anticancer effects in vitro; showed promising results in inhibiting cancer cell lines through apoptosis induction .

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